Ethyl 2-bromo-5-ethoxy-4-methylbenzoate
Description
Structure
2D Structure
Properties
IUPAC Name |
ethyl 2-bromo-5-ethoxy-4-methylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrO3/c1-4-15-11-7-9(12(14)16-5-2)10(13)6-8(11)3/h6-7H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIGUGQIJQXUSRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1C)Br)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601213939 | |
| Record name | Benzoic acid, 2-bromo-5-ethoxy-4-methyl-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601213939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1350759-94-2 | |
| Record name | Benzoic acid, 2-bromo-5-ethoxy-4-methyl-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1350759-94-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoic acid, 2-bromo-5-ethoxy-4-methyl-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601213939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Ethyl 2-bromo-5-ethoxy-4-methylbenzoate is an organic compound with the molecular formula C₁₂H₁₅BrO₃ and a molecular weight of approximately 287.15 g/mol. It belongs to the class of benzoate esters and is notable for its potential biological activities, particularly in medicinal chemistry and organic synthesis. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The structure of this compound features a bromine atom at the 2-position, an ethoxy group at the 5-position, and a methyl group at the 4-position of the benzoate ring. This unique arrangement may influence its reactivity and biological properties.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₁₂H₁₅BrO₃ |
| Molecular Weight | 287.15 g/mol |
| Purity | Typically ≥95% |
Synthesis
This compound can be synthesized through various methods, often involving bromination and esterification processes. The synthesis typically requires careful optimization to achieve high yields and purity.
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, structural analogs have shown selective activity against specific cancer cell lines, such as breast cancer cells (e.g., SK-BR-3 and ZR-75-1) . The selectivity ratios indicate that modifications in the structure can lead to enhanced potency against certain cell types.
The biological activity of this compound may involve interactions with cellular targets such as enzymes or receptors involved in tumor growth or proliferation. For example, compounds with similar structures have been found to inhibit pathways associated with cancer cell survival .
Case Studies
- Antitumor Selectivity : A study investigated various derivatives of benzoate esters, including this compound, revealing that specific substitutions could enhance selectivity against breast cancer cell lines. Compounds with lower ED50 values demonstrated higher potency .
- Synthesis of Indole Derivatives : This compound has been utilized in the synthesis of indole derivatives, which are known for their diverse biological activities, including anticancer properties . The synthesis process often involves multiple steps to ensure the desired biological activity is retained.
Comparative Analysis
A comparison of this compound with similar compounds highlights its unique features:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| This compound | Bromine at position 2; ethoxy group present | Potential antitumor activity |
| Ethyl 3-bromo-5-methoxybenzoate | Different bromine position | Varies in potency |
| Ethyl 2-chloro-5-methylbenzoate | Chlorine instead of bromine | Different biological profile |
Scientific Research Applications
Pharmaceutical Applications
Ethyl 2-bromo-5-ethoxy-4-methylbenzoate serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its bromine atom allows for further functionalization, making it a versatile building block in medicinal chemistry.
Case Study: Synthesis of Antitumor Agents
A recent study highlighted the use of this compound as a precursor for synthesizing thiazolopyrimidine derivatives, which exhibit significant antitumor activity. The compound was subjected to a series of reactions that included nucleophilic substitution and cyclization, resulting in high-yielding products with promising biological activity against cancer cell lines .
Agrochemical Applications
The compound is also explored for its potential use in agrochemicals, particularly as a precursor for developing herbicides and insecticides.
Case Study: Development of SGLT2 Inhibitors
In the synthesis of SGLT2 inhibitors, this compound has been utilized as an intermediate. The compound undergoes bromination and subsequent reactions to yield compounds that demonstrate efficacy in managing diabetes by inhibiting glucose reabsorption in the kidneys .
Synthetic Methodology
The preparation of this compound involves several synthetic steps that enhance its utility in various applications:
| Step | Reaction Type | Conditions | Yield |
|---|---|---|---|
| 1 | Bromination | Dry carbon tetrachloride, light irradiation | ~50% |
| 2 | Nucleophilic Substitution | Varies based on target compound | High |
| 3 | Cyclization | Varies based on target compound | High |
These methods enable chemists to create diverse derivatives with tailored properties for specific applications.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atom at the C2 position undergoes nucleophilic substitution under controlled conditions. Key pathways include:
a. Amination
Reaction with primary/secondary amines in polar aprotic solvents (e.g., DMF, THF) yields substituted aniline derivatives. For example:
Yields range from 65–85% , depending on the amine’s nucleophilicity and solvent choice .
b. Hydroxylation
Alkaline hydrolysis (NaOH/H₂O, reflux) replaces bromine with a hydroxyl group, forming ethyl 5-ethoxy-4-methyl-2-hydroxybenzoate:
Transition Metal-Catalyzed Coupling Reactions
The bromine site participates in cross-coupling reactions, enabling carbon–carbon bond formation.
Example Carbonylation Mechanism :
-
Oxidative addition of Pd⁰ to the C–Br bond.
-
CO insertion into the Pd–C bond.
Ester Functionalization
The ethoxycarbonyl group undergoes hydrolysis or transesterification:
a. Acidic Hydrolysis
Concentrated H₂SO₄ (reflux, 6–8 h) cleaves the ester to 2-bromo-5-ethoxy-4-methylbenzoic acid:
b. Transesterification
Methanol/NaOMe converts the ethyl ester to methyl ester at 60°C (yield: ~90%) .
Elimination Reactions
Under strong bases (e.g., KOtBu), β-hydrogen elimination produces a substituted styrene derivative:
This reaction is highly sensitive to steric effects and base strength.
Bromine Recycling via Radical Pathways
N-Bromosuccinimide (NBS) and AIBN in CCl₄ regenerate brominated intermediates under light :
Stability and Side Reactions
Comparison with Similar Compounds
Ethyl 5-Bromo-2,4-Diethoxybenzoate (C₁₃H₁₇BrO₄, Molar Mass: 333.18 g/mol)
- Substituents : Bromine at 5-position, ethoxy groups at 2- and 4-positions.
- Comparison : The ethoxy groups at 2 and 4 positions increase steric hindrance and electron-donating effects compared to the target compound. This may reduce electrophilic substitution reactivity but enhance solubility in polar solvents. The bromine at position 5 alters the directing effects for further substitution (meta-directing vs. ortho/para-directing in the target compound) .
Ethyl 2-Bromo-3-Nitrobenzoate (C₉H₈BrNO₄, Molar Mass: 274.07 g/mol)
- Substituents : Bromine at 2-position, nitro group at 3-position.
- Comparison : The nitro group is a strong electron-withdrawing substituent, making the aromatic ring less reactive toward electrophilic attack compared to the target compound’s ethoxy and methyl groups. This compound is more acidic due to the nitro group’s destabilization of the conjugate base .
Halogenated Derivatives
Ethyl 5-Bromo-2-Chloro-4-Fluorobenzoate (C₉H₇BrClFO₂, Molar Mass: 281.51 g/mol)
- Substituents : Bromine (5), chlorine (2), fluorine (4).
- Comparison : The presence of three halogens increases molecular weight and lipophilicity (logP ~2.8 estimated) compared to the target compound (logP ~3.1). Fluorine’s electronegativity may enhance metabolic stability, while chlorine and bromine offer sites for nucleophilic displacement. The absence of alkoxy groups reduces electron-donating effects .
Ethyl 5-Chloro-2-Fluoro-4-Methoxybenzoate (C₁₀H₁₀ClFO₃, Molar Mass: 244.64 g/mol)
- Substituents : Chlorine (5), fluorine (2), methoxy (4).
- Fluorine’s inductive effect decreases electron density on the ring, making this compound less reactive in SNAr (nucleophilic aromatic substitution) than the brominated target .
Aliphatic vs. Aromatic Esters
Ethyl 5-Bromo-2,2-Dimethyl-4-Oxopentanoate (C₉H₁₅BrO₃, Molar Mass: 251.12 g/mol)
- Structure: Aliphatic ester with a ketone and bromine on a pentanoate chain.
- Comparison : The absence of an aromatic ring eliminates conjugation effects, making this compound more reactive toward nucleophilic acyl substitution. The ketone group introduces polarity, increasing solubility in protic solvents compared to the target compound’s aromatic system .
Key Data Table
Preparation Methods
Bromination of Ethyl 2-ethoxy-4-methylbenzoate
Method Overview:
The core step involves selective bromination of ethyl 2-ethoxy-4-methylbenzoate at the methyl group or aromatic ring position to introduce the bromine atom, leading to Ethyl 2-bromo-5-ethoxy-4-methylbenzoate.
- According to a patent describing bromination of methylbenzoates, N-bromosuccinimide (NBS) is employed as a brominating agent, often in the presence of radical initiators like azobisisobutyronitrile (AIBN) or under photochemical conditions to facilitate selective benzylic bromination.
- The reaction is typically conducted in inert organic solvents such as carbon tetrachloride, chloroform, or dichloromethane at temperatures ranging from 40°C to 60°C to optimize selectivity and yield.
| Parameter | Details |
|---|---|
| Brominating agent | N-bromosuccinimide (NBS) |
| Solvent | Carbon tetrachloride, dichloromethane, or chloroform |
| Temperature | 40°C to 60°C |
| Reaction time | 12 to 24 hours |
- Radical initiators like AIBN are used to generate bromine radicals.
- Excess NBS ensures complete bromination.
- The process yields ethyl 2-bromo-4-methylbenzoate, which can be further functionalized.
Conversion of Bromomethyl to Ethoxy Derivative
Method Overview:
The bromomethyl intermediate undergoes nucleophilic substitution with ethanol or ethoxy groups to produce the target compound.
- A method involves refluxing the bromomethyl derivative with ethanol in the presence of a base or under catalytic conditions to replace the bromine with an ethoxy group.
- Alternatively, direct esterification of the methyl group with ethanol under acidic or basic catalysis can be employed, though selectivity is critical to prevent overreaction.
| Parameter | Details |
|---|---|
| Nucleophile | Ethanol |
| Catalyst | Acidic (e.g., sulfuric acid) or basic (e.g., potassium carbonate) |
| Temperature | Reflux conditions |
| Duration | 6-12 hours |
- The substitution typically proceeds via SN2 mechanism.
- Control of reaction conditions prevents side reactions such as ester hydrolysis.
Alternative Synthesis via Multi-step Pathways
Method Overview:
An alternative route involves initial synthesis of methyl or ethoxy derivatives followed by selective halogenation and subsequent functionalization.
- A patent describes a one-pot synthesis involving bromination, acylation, and substitution steps, reducing purification steps and improving overall yield.
- The process employs sulfur oxychloride to convert benzoic acids to benzoyl chlorides, which then undergo Friedel-Crafts acylation with phenetole and borohydride reduction to form the desired benzoate derivatives.
| Step | Conditions |
|---|---|
| Benzoyl chloride formation | Sulfur oxychloride, temperature 50-70°C, nitrogen atmosphere |
| Friedel-Crafts acylation | Lewis acids like ZnCl₂, solvents like dichloromethane |
| Reduction | Borohydride in ethanol at 30-50°C |
Summary of Key Data
Notes on Purification and Yield
- Post-reaction purification typically involves recrystallization from suitable solvents such as ethanol, petroleum ether, or ethyl acetate.
- Yields vary depending on conditions but generally range from 70% to 85% for each step.
Q & A
Q. What are the optimal synthetic pathways for Ethyl 2-bromo-5-ethoxy-4-methylbenzoate, and how can reaction efficiency be improved?
Methodological Answer: A validated approach involves sequential alkylation and bromination. For example, alkylation of a phenolic precursor (e.g., 5-ethoxy-4-methylsalicylic acid) with ethyl bromide under high-temperature conditions (150°C, 30 hours) yields an intermediate ester. Subsequent bromination using N-bromosuccinimide (NBS) or Br₂ in a controlled environment introduces the bromine substituent at the 2-position . To improve efficiency, optimize solvent polarity (e.g., DMF for solubility) and employ catalysts like Lewis acids (e.g., FeCl₃) to enhance regioselectivity. Monitor reaction progress via TLC or HPLC, and purify via column chromatography using hexane:ethyl acetate gradients.
Q. How should researchers characterize the purity and structural integrity of this compound?
Methodological Answer: Combine spectroscopic and chromatographic techniques:
- NMR : Compare ¹H/¹³C NMR spectra with computational predictions (e.g., DFT calculations) to confirm substituent positions. For example, the bromine atom at C2 deshields adjacent protons, causing distinct splitting patterns .
- IR : Validate ester (C=O stretch ~1720 cm⁻¹) and ether (C-O-C stretch ~1250 cm⁻¹) functional groups.
- HPLC/MS : Use reverse-phase HPLC with a C18 column and ESI-MS to confirm molecular ion peaks ([M+H]⁺ expected at m/z 301.1).
Q. What safety protocols are critical when handling this compound in the laboratory?
Methodological Answer:
- PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use fume hoods for all manipulations .
- Storage : Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis or oxidation.
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as halogenated waste. Avoid water rinses to prevent environmental release .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the molecular conformation of this compound?
Methodological Answer: Use single-crystal X-ray diffraction with SHELX programs (e.g., SHELXT for structure solution and SHELXL for refinement). Key steps:
- Grow crystals via slow evaporation in a 1:1 ethanol:diethyl ether mixture.
- Collect data at low temperature (100 K) to minimize thermal motion.
- Refine anisotropic displacement parameters for heavy atoms (Br, O) and apply TWIN/BASF commands in SHELXL if twinning is detected. Validate using R-factor convergence (<5%) and check for residual electron density peaks .
Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?
Methodological Answer:
- DFT Calculations : Use Gaussian or ORCA to compute Fukui indices for electrophilic/nucleophilic sites. The bromine atom at C2 is a strong electrophile, making it reactive in Suzuki-Miyaura couplings.
- Transition State Analysis : Model Pd-catalyzed coupling with arylboronic acids to identify steric effects from the 4-methyl and 5-ethoxy groups. Adjust ligand choice (e.g., SPhos for bulky substrates) to reduce energy barriers .
Q. How should researchers address contradictions in spectroscopic data versus crystallographic results?
Methodological Answer:
- Case Example : If NMR suggests a planar ester group but crystallography shows torsional angles >10°, reconcile via temperature-dependent NMR to probe conformational flexibility.
- Dynamic Effects : Perform variable-temperature (VT) NMR studies (−50°C to 50°C) to observe restricted rotation of the ethoxy group. Compare with crystallographic B-factors to assess thermal motion .
Q. What strategies validate the compound’s stability under varying experimental conditions?
Methodological Answer:
- Accelerated Stability Testing : Expose the compound to stress conditions (40°C/75% RH, UV light) for 14 days. Monitor degradation via HPLC for byproducts (e.g., debromination or ester hydrolysis).
- Kinetic Studies : Use Arrhenius plots to extrapolate shelf-life at standard storage temperatures. For hydrolytic stability, perform pH-dependent studies (pH 3–9) and identify degradation pathways .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
